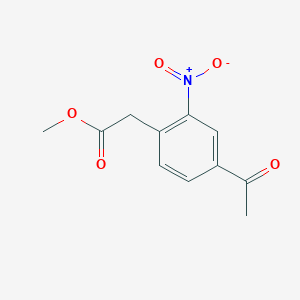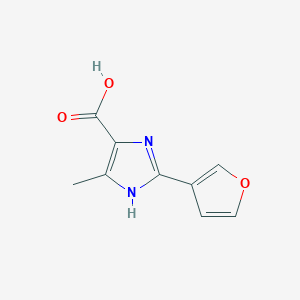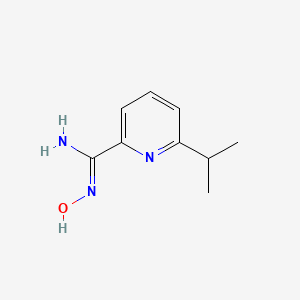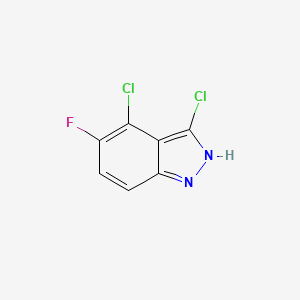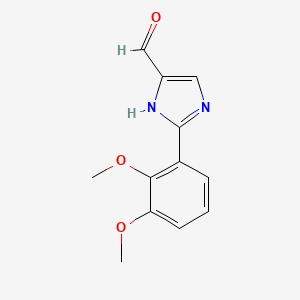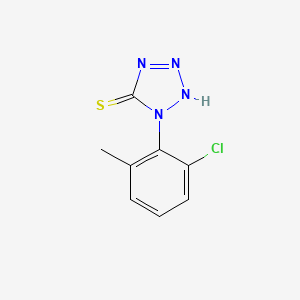
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, and a thiol group attached to the tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylphenylamine.
Formation of Tetrazole Ring: The amine is reacted with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Addition: The tetrazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chloro group.
Addition: Electrophiles such as alkyl halides can react with the tetrazole ring.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Adducts: Formed from addition reactions with electrophiles.
科学研究应用
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Binding: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-amine: Similar structure but with an amine group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable compound in various applications.
属性
分子式 |
C8H7ClN4S |
|---|---|
分子量 |
226.69 g/mol |
IUPAC 名称 |
1-(2-chloro-6-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H7ClN4S/c1-5-3-2-4-6(9)7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
InChI 键 |
QCYQSFXOBOBHQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=S)N=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


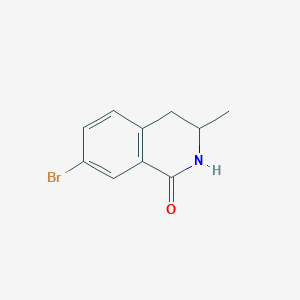
![6-Chloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677972.png)

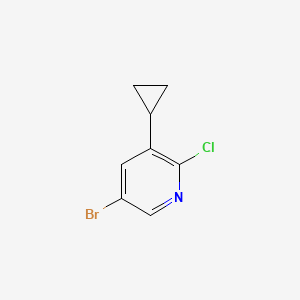
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
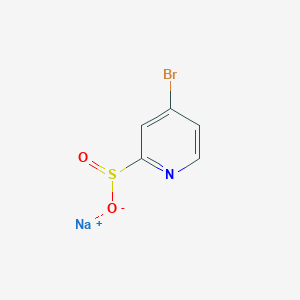
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
